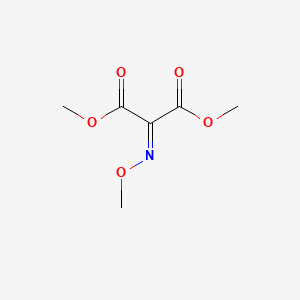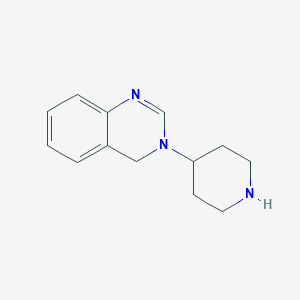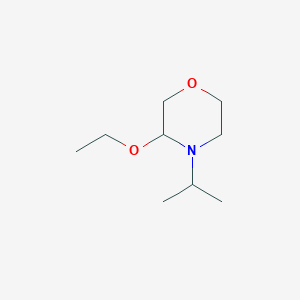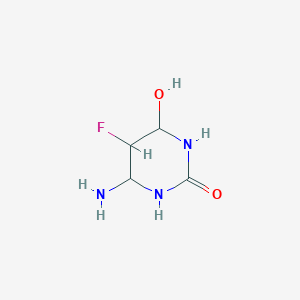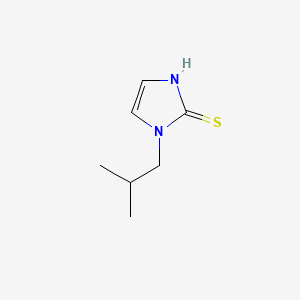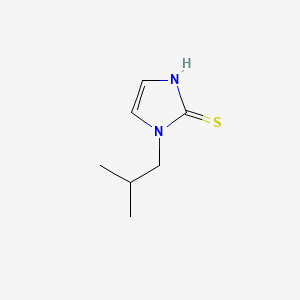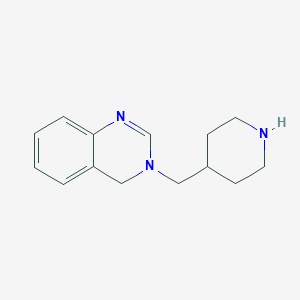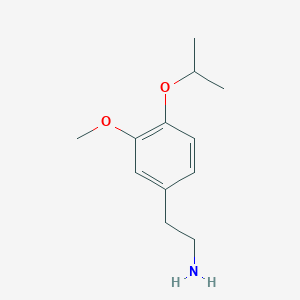![molecular formula C6H6ClNO3S B13958231 5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride CAS No. 98406-62-3](/img/structure/B13958231.png)
5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isoxazolecarbonyl chloride, 2,3-dihydro-5-[(methylthio)methyl]-3-oxo- is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
The synthesis of 4-Isoxazolecarbonyl chloride, 2,3-dihydro-5-[(methylthio)methyl]-3-oxo- typically involves the reaction of isoxazole derivatives with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include:
Thionyl chloride: or for chlorination.
Hydrogen peroxide: or for oxidation.
Lithium aluminum hydride: for reduction.
Major products formed from these reactions include amides, esters, thioesters, sulfoxides, and sulfones.
科学的研究の応用
4-Isoxazolecarbonyl chloride, 2,3-dihydro-5-[(methylthio)methyl]-3-oxo- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of this compound largely depends on its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity.
類似化合物との比較
Similar compounds include other isoxazole derivatives such as:
- Isoxazole-5-carbonyl chloride
- 5-Methyl-4-isoxazolecarbonyl chloride
- 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride
Compared to these compounds, 4-Isoxazolecarbonyl chloride, 2,3-dihydro-5-[(methylthio)methyl]-3-oxo- is unique due to the presence of the methylthio group, which can undergo additional chemical transformations, providing a broader range of synthetic applications.
特性
CAS番号 |
98406-62-3 |
|---|---|
分子式 |
C6H6ClNO3S |
分子量 |
207.64 g/mol |
IUPAC名 |
5-(methylsulfanylmethyl)-3-oxo-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO3S/c1-12-2-3-4(5(7)9)6(10)8-11-3/h2H2,1H3,(H,8,10) |
InChIキー |
IPIYBAYBOHDJGJ-UHFFFAOYSA-N |
正規SMILES |
CSCC1=C(C(=O)NO1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



